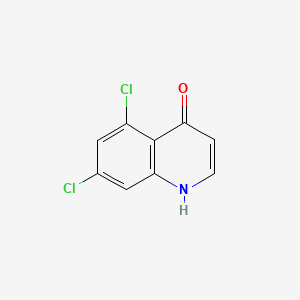

5,7-Dichloro-4-hydroxyquinoline

説明

Overview of Quinoline (B57606) Derivatives in Medicinal Chemistry and Drug Discovery

Quinoline, a molecule composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.govnih.gov This designation stems from the ability of its derivatives to interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov The versatility of the quinoline nucleus allows for structural modifications, enabling the design and synthesis of novel compounds with enhanced therapeutic properties. orientjchem.org

Quinoline-based compounds have been developed into drugs with diverse applications, including:

Antimalarial agents : Quinine (B1679958), Chloroquine (B1663885), and Primaquine (B1584692) are classic examples of quinoline's impact on treating malaria. nih.govrsc.org

Anticancer agents : Compounds like Camptothecin have demonstrated the potential of quinoline derivatives in cancer therapy by inhibiting DNA synthesis. orientjchem.orgnih.gov

Antibacterial agents : The fluoroquinolone class of antibiotics, which includes Ciprofloxacin, is a cornerstone of antibacterial therapy. nih.govrsc.org

Other applications : Research has shown quinoline derivatives to possess anti-inflammatory, antiviral, anticonvulsant, and neuroprotective properties. orientjchem.orgnih.gov

The wide-ranging bioactivity of these derivatives ensures that the quinoline framework remains a subject of intense research for future drug development. rsc.org

Table 2: Prominent Quinoline Derivatives in Medicinal Chemistry

| Compound | Class/Application | Reference |

|---|---|---|

| Quinine | Antimalarial | researchgate.netnih.govrsc.org |

| Chloroquine | Antimalarial | nih.govrsc.orgglobalresearchonline.net |

| Ciprofloxacin | Antibacterial (Fluoroquinolone) | nih.govrsc.org |

| Camptothecin | Anticancer | nih.gov |

| Bedaquiline | Anti-tubercular | nih.gov |

This table highlights some of the well-known drugs derived from the quinoline scaffold.

Significance of Dihalo-Substitution in Quinoline Core Structures

The introduction of halogen atoms, particularly chlorine, into the quinoline core can significantly influence a molecule's physicochemical properties and biological activity. Dihalo-substitution, where two halogen atoms are present, has been a key strategy in the development of potent chemical agents. The position of these halogens is critical in determining the compound's function.

For example, 4,7-dichloroquinoline (B193633) is a crucial intermediate in the synthesis of widely used antimalarial drugs like chloroquine and hydroxychloroquine. chemicalbook.comresearchgate.net Its specific substitution pattern is essential for the final drug's activity against the malaria parasite. researchgate.net

In another instance, 5,7-dichloro-8-hydroxyquinoline is a synthetic antibacterial and antifungal compound. nih.govchemicalbook.com The presence of chlorine atoms at the 5 and 7 positions, combined with a hydroxyl group at position 8, confers its antimicrobial properties. nih.gov Studies on organometallic anticancer agents have also shown that the dihalo-substitution pattern on an 8-hydroxyquinoline (B1678124) ligand affects the compound's antiproliferative efficacy. acs.org

The compound 5,7-Dichloro-4-hydroxyquinoline (B67264) itself serves as an intermediate for agrohorticultural bactericides, demonstrating that this particular dihalo-substitution pattern is effective for creating compounds that combat bacteria in agricultural settings. google.com This highlights how modifying the halogen positions on the quinoline ring can tailor the molecule for specific applications, from human medicine to agriculture.

Historical Context of Quinoline-Based Research

The history of quinoline research is a journey from natural product chemistry to modern drug design.

1820 : The story begins with the isolation of the alkaloid quinine from the bark of the Cinchona tree. researchgate.netnih.gov For over a century, quinine was the only effective treatment for malaria. researchgate.net

1834 : Quinoline itself was first extracted from coal tar by German chemist Friedlieb Ferdinand Runge. wikipedia.orgmdpi.com

1842 : French chemist Charles Gerhardt independently synthesized quinoline through the distillation of quinine. wikipedia.orgpurdue.edu

1930s-1940s : The limitations of quinine spurred research into synthetic alternatives. Scientists at Bayer developed Resochin, later known as chloroquine, a 4-aminoquinoline (B48711) derivative that proved highly effective and less toxic than quinine for treating malaria. globalresearchonline.net

Post-WWII : The success of chloroquine cemented the importance of the quinoline scaffold and led to the development of other derivatives like primaquine and amodiaquine. researchgate.netglobalresearchonline.net The accidental discovery of a 4-hydroxyquinoline (B1666331) with antibacterial effects during chloroquine synthesis eventually led to the development of fluoroquinolone antibiotics. nih.gov

This historical progression underscores the foundational role of the quinoline structure in the development of synthetic drugs and highlights a continuous effort to modify and improve upon this versatile chemical framework. orientjchem.orgnih.gov

Structure

3D Structure

特性

IUPAC Name |

5,7-dichloro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-5-3-6(11)9-7(4-5)12-2-1-8(9)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GESHSYASHHORJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10885183 | |

| Record name | 4(1H)-Quinolinone, 5,7-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21873-52-9 | |

| Record name | 5,7-Dichloro-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21873-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(1H)-Quinolinone, 5,7-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021873529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(1H)-Quinolinone, 5,7-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4(1H)-Quinolinone, 5,7-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dichloro-4-hydroxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5,7 Dichloro 4 Hydroxyquinoline and Its Derivatives

Direct Chlorination Approaches

Direct chlorination of 4-hydroxyquinoline (B1666331) or its precursors represents a straightforward approach to obtaining chlorinated derivatives. For instance, the synthesis of 5,7-dichloro-8-hydroxyquinoline can be achieved by chlorinating a chloroform (B151607) solution of 8-hydroxyquinoline (B1678124) with an excess of chlorine in the presence of iodine. google.com This method has been shown to produce high yields of the desired dichlorinated product. google.com Similarly, substituted 4-hydroxyquinolines can be prepared through the dehydrogenation of 4-keto-1,2,3,4-tetrahydroquinoline compounds using palladium black and a hydrogen acceptor like maleic acid. google.com

Another approach involves the N-oxidation of a dichlorinated quinoline (B57606) followed by functionalization. For example, 4,7-dichloroquinoline (B193633) can be oxidized to its N-oxide, which then serves as a precursor for further modifications. mdpi.com

Hydrolysis and Decarboxylation Pathways

A common and industrially viable method for synthesizing DCHQ involves a two-step process of hydrolysis and decarboxylation starting from a more complex quinoline derivative. google.com

From 3-cyano- or 3-ethoxycarbonyl-5,7-dichloro-4-hydroxyquinoline to 5,7-dichloro-3-carboxy-4-hydroxyquinoline (DCQA)

The initial step in this pathway is the hydrolysis of either 3-cyano-5,7-dichloro-4-hydroxyquinoline or 3-ethoxycarbonyl-5,7-dichloro-4-hydroxyquinoline. google.com This reaction is typically carried out in the presence of a strong acid such as hydrochloric acid, sulfuric acid, or phosphoric acid to yield 5,7-dichloro-3-carboxy-4-hydroxyquinoline (DCQA). google.com

Decarboxylation of 5,7-dichloro-3-carboxy-4-hydroxyquinoline (DCQA) to 5,7-Dichloro-4-hydroxyquinoline (B67264) (DCHQ)

The subsequent step is the decarboxylation of the intermediate, DCQA. This is achieved by heating DCQA in the presence of sulfuric or phosphoric acid to produce the final product, this compound (DCHQ). google.com This continuous process, particularly with sulfuric acid, is considered an industrially advantageous method for producing DCHQ. google.com

Multi-component Synthesis Approaches

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules like quinoline derivatives in a one-pot fashion. nih.gov These reactions are valued for their simplicity, time and resource efficiency, and the ability to generate diverse molecular libraries. nih.gov For instance, a pseudo-six-component synthesis has been developed to produce hexahydroquinoline derivatives through a homogeneous acid-catalyzed reaction of benzaldehydes, benzylamines, and Meldrum's acid. nih.gov While not directly yielding DCHQ, these methods highlight the potential of MCRs in constructing the core quinoline scaffold which can then be further modified. The synthesis of 1H-pyrazolo[3,4-b]quinolines has also been explored through three-component reactions, although the expected products are not always formed. mdpi.com

General Synthetic Strategies for 4-Hydroxyquinolines

The synthesis of the 4-hydroxyquinoline core is a well-established area of organic chemistry. The Conrad-Limpach reaction is a classic method for synthesizing ethyl 2-(4-hydroxyquinolin-2-yl) acetate. nih.gov A general and widely used method is the Gould-Jacobs reaction, which involves the reaction of an aniline (B41778) with ethyl ethoxymethylenemalonate followed by cyclization at high temperatures. orgsyn.orgorgsyn.org This method can be adapted to produce a variety of substituted 4-hydroxyquinolines. For example, the reaction of m-chloroaniline with ethyl ethoxymethylenemalonate, followed by cyclization in a high-boiling solvent like Dowtherm A, saponification, and decarboxylation, yields 7-chloro-4-hydroxyquinoline (B73993). orgsyn.org

Another strategy involves the dehydrogenation of 4-keto-1,2,3,4-tetrahydroquinoline compounds. This can be accomplished by heating the tetrahydroquinoline with palladium black in the presence of a hydrogen acceptor such as maleic acid or fumaric acid. google.com

Synthesis of Substituted this compound Derivatives

The this compound scaffold can be further functionalized to create a variety of derivatives. For instance, palladium-catalyzed Buchwald-Hartwig amination has been successfully employed for the synthesis of 6-arylamino derivatives of 6,7-dichloro-5,8-quinolinequinone. cardiff.ac.uk This reaction offers a fast and efficient route to novel quinolinequinone derivatives. cardiff.ac.uk

Furthermore, 2-alkyl-5,7-dichloro-8-hydroxyquinolines have been synthesized starting from 8-hydroxyquinoline N-oxide. Treatment with a Grignard reagent introduces an alkyl group at the 2-position, followed by chlorination with N-chlorosuccinimide to yield the final product. nih.gov The synthesis of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid has also been reported, involving a multi-step process that includes protection, carboxylation, and deprotection steps. researchgate.netgoogle.com

| Starting Material | Reagents and Conditions | Product | Reference |

| 3-cyano- or 3-ethoxycarbonyl-5,7-dichloro-4-hydroxyquinoline | Hydrochloric, sulfuric, or phosphoric acid | 5,7-dichloro-3-carboxy-4-hydroxyquinoline (DCQA) | google.com |

| 5,7-dichloro-3-carboxy-4-hydroxyquinoline (DCQA) | Sulfuric or phosphoric acid, heat | This compound (DCHQ) | google.com |

| 8-hydroxyquinoline | Chlorine, chloroform, iodine | 5,7-dichloro-8-hydroxyquinoline | google.com |

| 4,7-dichloroquinoline | m-chloroperbenzoic acid (m-CPBA) | 4,7-dichloroquinoline N-oxide | mdpi.com |

| m-chloroaniline | Ethyl ethoxymethylenemalonate, Dowtherm A, NaOH, HCl/H2SO4 | 7-chloro-4-hydroxyquinoline | orgsyn.org |

| 8-hydroxyquinoline N-oxide | Grignard reagent (RMgX), N-chlorosuccinimide (NCS) | 2-alkyl-5,7-dichloro-8-hydroxyquinoline | nih.gov |

| 6,7-dichloro-5,8-quinolinequinone | Aniline derivatives, Pd(OAc)2, Xphos, base | 6-arylamino-7-chloro-5,8-quinolinequinone | cardiff.ac.uk |

Pharmacological and Biological Activities of 5,7 Dichloro 4 Hydroxyquinoline

Mechanisms of Action

The biological effects of 5,7-Dichloro-4-hydroxyquinoline (B67264) and its derivatives are primarily attributed to their ability to interact with specific receptor systems in the body, leading to the modulation of various physiological and pathological processes.

Antagonism of N-methyl-D-aspartate (NMDA) Receptors

A significant body of research has focused on a derivative of this compound, known as 5,7-dichlorokynurenic acid (5,7-DCKA). This compound has been identified as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic receptor for the excitatory neurotransmitter glutamate (B1630785) in the central nervous system. nih.gov 5,7-DCKA exerts its effect by binding to the strychnine-insensitive glycine (B1666218) co-agonist site on the NMDA receptor complex. nih.gov The binding of an agonist to this site is a prerequisite for the opening of the receptor's ion channel. By competitively blocking this glycine binding site, 5,7-DCKA prevents the conformational changes necessary for receptor activation, thereby inhibiting the influx of calcium ions (Ca2+) that is normally triggered by the binding of glutamate and a co-agonist. nih.gov

The antagonism of the NMDA receptor by 5,7-DCKA has been demonstrated in various experimental models. For instance, it has been shown to inhibit NMDA-stimulated increases in cytosolic calcium in cultured hippocampal neurons, reduce cGMP accumulation in cerebellar slices, and decrease norepinephrine (B1679862) release from hippocampal slices. nih.gov

| Compound | Mechanism of Action | Receptor Target | Key Findings |

| 5,7-Dichlorokynurenic acid (5,7-DCKA) | Competitive Antagonist | Glycine site of the NMDA Receptor | Potently blocks NMDA receptor activation; Inhibits NMDA-stimulated calcium influx and neurotransmitter release. nih.gov |

Antagonism of Inhibitory Glycine Receptors (GlyR)

In addition to the glycine site on NMDA receptors, research has indicated that derivatives of 4-hydroxyquinoline (B1666331) can also act as antagonists at inhibitory glycine receptors (GlyRs). nih.gov These receptors are ligand-gated chloride ion channels that mediate fast inhibitory neurotransmission, primarily in the spinal cord and brainstem. A study utilizing Xenopus laevis oocytes expressing the GlyR alpha 1 subunit demonstrated that chloride-substituted derivatives of 4-hydroxyquinoline can inhibit glycine-induced currents. nih.gov Specifically, this compound-3-carboxylic acid was found to inhibit these currents through a mixed mechanism, involving both high-affinity competitive and low-affinity non-competitive antagonism. nih.gov This dual action suggests a complex interaction with the receptor, where the compound may bind to both the glycine binding site and an allosteric site.

The structural similarities between the pharmacophore of the GlyR and the glycine binding site of the NMDA receptor are thought to underlie this cross-reactivity. nih.gov

| Compound Derivative | Mechanism of Action | Receptor Target | Effect |

| This compound-3-carboxylic acid | Mixed competitive and non-competitive antagonism | Inhibitory Glycine Receptor (GlyR) α1 subunit | Inhibition of glycine-induced chloride currents. nih.gov |

Potential for Modulation of Biochemical Pathways

The antagonism of NMDA receptors by this compound derivatives like 5,7-DCKA directly leads to the modulation of several intracellular biochemical pathways. As previously mentioned, by blocking the NMDA receptor, 5,7-DCKA prevents the excessive influx of calcium into neurons. nih.gov This is a critical regulatory step, as elevated intracellular calcium levels can activate a cascade of downstream enzymatic pathways, many of which can be neurotoxic if overstimulated.

Key biochemical pathways modulated include:

Calcium-dependent enzymatic cascades: Inhibition of NMDA receptors prevents the activation of calcium-dependent enzymes such as nitric oxide synthase (nNOS), calpains, and various kinases, which are implicated in excitotoxic cell death.

Cyclic GMP (cGMP) synthesis: 5,7-DCKA has been shown to inhibit the accumulation of cGMP in cerebellar slices, a process that is stimulated by NMDA receptor activation. nih.gov

Neurotransmitter release: The release of neurotransmitters, such as norepinephrine from hippocampal slices, which can be triggered by NMDA receptor activity, is also attenuated by 5,7-DCKA. nih.gov

Therapeutic Potential and Applications

The unique pharmacological profile of this compound and its derivatives has prompted investigations into their potential therapeutic applications in a range of disorders.

Neuroprotection and Neurological Disorders

The ability of this compound derivatives to act as NMDA receptor antagonists makes them promising candidates for the treatment of neurological disorders where excitotoxicity is a key pathological mechanism. chemicalbook.com Excitotoxicity refers to the neuronal damage and death caused by excessive stimulation of excitatory amino acid receptors like the NMDA receptor. This process is implicated in a variety of acute and chronic neurological conditions.

The neuroprotective potential of NMDA receptor antagonists has been explored in:

Stroke: By blocking the excitotoxic cascade initiated by ischemia, these compounds could potentially limit the extent of brain damage following a stroke.

Traumatic Brain Injury (TBI): Similar to stroke, TBI involves a massive release of glutamate, leading to excitotoxic neuronal injury. NMDA receptor antagonists could offer a neuroprotective strategy in this context. chemicalbook.com

Neurodegenerative Diseases: Chronic, low-level excitotoxicity is thought to contribute to the progression of neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. chemicalbook.com

Epilepsy: Given their ability to dampen excessive neuronal excitation, NMDA receptor antagonists have been investigated for their anticonvulsant properties. nih.gov

Furthermore, the modulation of the glutamatergic system by NMDA receptor antagonists has led to research into their potential as antidepressants. Some studies have suggested that compounds that reduce neurotransmission at the NMDA receptor complex may represent a novel class of antidepressants. nih.gov

Antiviral Activities

The quinoline (B57606) scaffold is a common feature in a number of compounds with demonstrated antiviral activity. While direct evidence for the antiviral properties of this compound is limited, studies on related derivatives suggest a potential for this class of compounds in antiviral therapy.

Research on 4-hydroxyquinoline-3-carboxamides has revealed broad-spectrum activity against several herpesviruses, including human cytomegalovirus (HCMV), herpes simplex virus type 1 and 2 (HSV-1, HSV-2), and varicella-zoster virus (VZV). nih.gov The mechanism of action for these compounds is believed to be the inhibition of the viral DNA polymerase, an enzyme essential for viral replication. nih.gov

Furthermore, other quinoline derivatives have been investigated for their activity against a range of viruses:

Zika Virus: Certain 14-(5′,7′-dichloro-8′-quinolyloxy) andrographolide (B1667393) derivatives have been synthesized and tested for their ability to inhibit Zika virus infection. nih.gov

Human Immunodeficiency Virus (HIV): Quinolinonyl non-diketo acid derivatives have been identified as inhibitors of HIV-1 reverse transcriptase, a key enzyme in the viral life cycle. unica.itacs.org

These findings highlight the potential of the this compound core structure as a template for the development of novel antiviral agents.

| Virus Family/Virus | Derivative Class | Proposed Mechanism of Action |

| Herpesviruses (HCMV, HSV-1, HSV-2, VZV) | 4-Hydroxyquinoline-3-carboxamides | Inhibition of viral DNA polymerase. nih.gov |

| Zika Virus | 14-(5′,7′-dichloro-8′-quinolyloxy) andrographolide derivatives | Inhibition of viral infection. nih.gov |

| Human Immunodeficiency Virus (HIV-1) | Quinolinonyl non-diketo acid derivatives | Inhibition of reverse transcriptase. unica.itacs.org |

Dengue Virus Serotype 2 (DENV2)

No specific studies detailing the in-vitro or in-vivo activity of this compound against Dengue Virus Serotype 2 (DENV2) were identified in the course of this review. Research on other quinoline derivatives has shown activity against DENV2, but this cannot be directly extrapolated to the 4-hydroxyquinoline isomer.

Coronaviruses (SARS-CoV-2, MERS-CoV, HCoV-229E)

There is no available scientific literature that evaluates the activity of this compound against SARS-CoV-2, MERS-CoV, or HCoV-229E.

HIV-1 Integrase and HCV

A review of available scientific databases yielded no studies concerning the inhibitory effects of this compound on HIV-1 integrase or the Hepatitis C Virus (HCV).

Antimicrobial Properties

The antimicrobial effects of quinoline compounds are well-documented. However, specific data for this compound is scarce, with most research focusing on related isomers or more complex derivatives.

Antifungal Activities

There is a lack of specific research evaluating the direct antifungal properties of this compound. One study detailed the synthesis of this compound, but only as a precursor for creating more complex benzamide (B126) derivatives. mdpi.com The subsequent antifungal tests were performed on these final products, not on this compound itself. mdpi.com

As with antibacterial research, studies on the isomer 5,7-dichloro-8-hydroxyquinoline have shown antifungal activity, but this data is not applicable to the compound . nih.gov

Anticancer and Antitumor Potential

The anticancer potential of quinoline derivatives is a significant area of research. researchgate.net Compounds with a quinoline core are recognized for their remarkable pharmacological properties, including anticancer effects. researchgate.net The introduction of halogen atoms, such as chlorine, to the quinoline ring can modulate the biological activity of these compounds.

One of the key mechanisms through which anticancer agents exert their effects is by inhibiting the proliferation of cancer cells and inducing programmed cell death, or apoptosis. Research on compounds structurally related to this compound has demonstrated these effects. For instance, a series of 7-chloro-(4-thioalkylquinoline) derivatives were found to inhibit the growth of various human cancer cell lines. At higher concentrations, these compounds led to an accumulation of cells in the G0/G1 phase of the cell cycle, inhibited DNA and RNA synthesis, and triggered apoptosis in the CCRF-CEM cancer cell line.

Similarly, a different class of quinoline derivatives, specifically 4-morpholinopyrimido[4',5':4,5]selenolo(2,3-b)quinolines, have been shown to induce a dose-dependent inhibitory effect on the proliferation of different cancer cells, causing cell cycle arrest and apoptosis in colon adenocarcinoma cells. epa.gov The induction of apoptosis is a critical indicator of a compound's potential as an anticancer therapeutic. This process of programmed cell death was confirmed in studies on dihydro-pyranochromenes derivatives in human leukemia K562 cells, where treatment led to up-regulation and activation of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov Furthermore, a dichloroquinoxaline derivative, 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ), was also found to inhibit the growth of malignant T-cells by inducing apoptosis. nih.gov

The proto-oncogene c-myc and the catalytic subunit of telomerase, hTERT, are crucial for cancer cell proliferation and immortalization. The expression of hTERT is often regulated by c-Myc. nih.govnih.gov Therefore, the downregulation of these two factors is a key strategy in cancer therapy.

Studies have shown that c-Myc plays a dual role in regulating the hTERT gene. nih.govnih.gov While c-Myc can activate the hTERT promoter, the knockdown of c-Myc/Max proteins has also been observed to activate the hTERT promoter, suggesting a complex regulatory relationship. nih.govnih.gov Research on a related compound, Methyl this compound-2-carboxylate (MDQ), has indicated that it can disrupt the formation of the c-Myc/Max/DNA complex, which is vital for the survival of cancer cells. The ability of certain compounds to down-regulate c-Myc and, consequently, its target gene hTERT, is associated with their antiproliferative effects. For example, the flavonoid baicalin (B1667713) has been shown to inhibit the proliferation of HL-60 leukemia cells by down-regulating c-Myc and hTERT. nih.gov This mechanism is a promising area of investigation for quinoline derivatives. The visualization of hTERT mRNA downregulation has been correlated with cancer cell apoptosis, further highlighting the importance of this target. nih.gov

The cytotoxic activity of quinoline derivatives against various cancer cell lines, including lung cancer, has been evaluated in several studies. Modified 4-hydroxyquinolone analogues have been tested against the A549 human lung carcinoma cell line, with some compounds showing promising IC50 values, indicating their potential to inhibit cell viability. mdpi.com

In a study evaluating 5,7-dibromo-8-hydroxyquinoline, the compound exhibited an IC50 value of 5.8 mg/mL against the A549 lung cancer cell line. nih.gov Another study on 8-hydroxyquinoline (B1678124) derivatives of 1,4-naphthoquinone (B94277) also reported their anticancer potential against A549 cells. drugbank.com Furthermore, the synthesis of 2-alkyl-5,7-dichloro-8-hydroxyquinoline derivatives and their subsequent screening for anticancer activity against A549 cells has been described, underscoring the interest in dichlorinated quinoline structures for this application. nih.gov

Table 1: Cytotoxicity of Selected Quinolone Derivatives against A549 Lung Cancer Cells

| Compound | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| Modified 4-hydroxyquinolone analogue (3g) | A549 | Not specified, but noted as promising | mdpi.com |

| 5,7-dibromo-8-hydroxyquinoline | A549 | 5.8 (mg/mL) | nih.gov |

This table presents data for compounds structurally related to this compound.

Anti-inflammatory Properties

Quinoline and its derivatives have been recognized for a variety of biological activities, including anti-inflammatory effects. researchgate.net While direct studies on the anti-inflammatory properties of this compound are limited, research on related compounds provides some insights. For example, 4,5-diaryl-3-hydroxy-2(5H)-furanones have been reported as novel antioxidant and anti-inflammatory agents. mdpi.com The structural features of the quinoline nucleus are considered important for this activity, and the addition of substituents can enhance these properties.

Potential as Antioxidants

Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. The antioxidant potential of quinoline derivatives has been a subject of investigation. nih.gov A study on 4-hydroxyquinoline derivatives investigated their antioxidant effect against free-radical-initiated peroxidation. Specifically, 7-chloro-4-hydroxyquinoline (B73993) (CQ), a compound structurally similar to this compound, was studied for its antioxidant properties.

The antioxidant activity of these compounds is often linked to their molecular structure. Theoretical studies on a large number of quinoline derivatives have predicted their antioxidant activity based on parameters like ionization potential and bond dissociation energies, which are related to the mechanisms of scavenging free radicals. nih.gov Some of these derivatives were predicted to be more efficient antioxidants than the standard Trolox. nih.gov

Table 2: Investigated Antioxidant Activity of Related Quinolone Compounds

| Compound/Derivative Class | Method/Assay | Finding | Source |

|---|---|---|---|

| 7-Chloro-4-hydroxyquinoline (CQ) | Inhibition of AAPH-induced hemolysis | Can inhibit free-radical-induced peroxidation. | |

| 4-Hydroxyquinoline derivatives | Free-radical-initiated peroxidation | Antioxidant/prooxidant effect is correlated with molecular structure and distributive status. | |

| Designed Quinoline Derivatives | Theoretical (Ionization potential, Bond dissociation energies) | Predicted to be efficient radical scavengers, some more so than Trolox. | nih.gov |

This table presents data for compounds structurally related to this compound.

Enzyme Inhibition

The ability of a compound to inhibit specific enzymes is a key mechanism for many therapeutic agents. Quinoline derivatives have been explored as inhibitors of various enzymes. For instance, Methyl this compound-2-carboxylate, a related compound, is known to interact with specific molecular targets and can inhibit the activity of certain enzymes.

Research into other dichlorinated quinoline structures has also revealed enzyme-inhibiting properties. For example, derivatives of 6,7-dichloro-5,8-quinolinedione have been shown to be good substrates for the enzyme DT-diaphorase (NQO1). Furthermore, certain anilinoquinazolines, which share structural similarities, have been identified as potent and specific inhibitors of the tyrosine kinase domains of c-Src and Abl enzymes. The inhibition of such enzymes is critical for interrupting signaling pathways that are often dysregulated in diseases like cancer.

HMG-CoA Reductase

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is a critical enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis in the body. Inhibition of this enzyme is a key therapeutic strategy for lowering cholesterol levels.

A thorough review of available scientific literature reveals a lack of specific studies investigating the inhibitory effect of this compound on HMG-CoA reductase. While various quinoline derivatives have been explored for their potential as HMG-CoA reductase inhibitors, research data, including inhibitory concentrations (IC₅₀ values) or detailed mechanistic studies, for this compound itself is not present in the accessible scientific domain. Consequently, there is no reported evidence to suggest that this compound is an inhibitor of HMG-CoA reductase.

Data on HMG-CoA Reductase Inhibition by this compound

| Compound | Target Enzyme | IC₅₀ Value | Research Findings |

| This compound | HMG-CoA Reductase | Not Available | No studies reporting inhibitory activity found. |

Urease

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. It is found in various bacteria, fungi, and plants and is implicated in the pathogenesis of several diseases, including infections by Helicobacter pylori. Therefore, the inhibition of urease is a target for the development of new therapeutic agents.

Similar to the case with HMG-CoA reductase, a comprehensive search of scientific databases and literature does not yield any specific research on the inhibitory activity of this compound against urease. Although various other chemical compounds, including some heterocyclic structures, have been evaluated for their urease inhibitory potential, there are no published studies that have specifically tested or reported the effect of this compound on this enzyme. As a result, there is no scientific evidence to characterize its activity, or lack thereof, as a urease inhibitor.

Data on Urease Inhibition by this compound

| Compound | Target Enzyme | IC₅₀ Value | Research Findings |

| This compound | Urease | Not Available | No studies reporting inhibitory activity found. |

Structure Activity Relationships Sar and Medicinal Chemistry Aspects

Influence of Chlorine Atoms on Biological Activity

The presence and position of chlorine atoms on the quinoline (B57606) ring are critical determinants of the molecule's biological efficacy. The two chlorine atoms at the C5 and C7 positions of 5,7-Dichloro-4-hydroxyquinoline (B67264) significantly modulate its physicochemical properties, which in turn affects its interaction with biological targets.

The introduction of chlorine atoms generally increases the lipophilicity of a molecule. researchgate.net This enhanced lipophilicity can lead to greater partitioning of the compound into the lipid bilayers of cell membranes and through the lipophilic domains of proteins. researchgate.net This property is often a crucial factor for the activity of antimicrobial agents, as it facilitates their passage across microbial cell walls and membranes to reach intracellular targets. chemrxiv.org

Research into quinolinol derivatives has demonstrated that the 5,7-dichloro motif is essential for potent activity against various Gram-positive bacteria and fungi. chemrxiv.org The electron-withdrawing nature of chlorine atoms can also increase the acidity and electrophilicity of the quinolinol core, potentially enhancing its interaction with biological nucleophiles within a target enzyme or receptor. chemrxiv.org Studies comparing chlorinated and non-chlorinated chalcones have also shown that the presence of chlorine enhances antimicrobial, antibiofilm, and antiproliferative activities. nih.gov The specific positioning of these atoms is not arbitrary; for instance, in the related 4-substituted quinolines, a 7-chloro group is considered optimal for antimalarial activity. pharmacy180.com The cumulative effect of two chlorine atoms, as seen in 5,7-dichloro derivatives, can lead to a dramatic increase in potency compared to the non-chlorinated parent compound. chemrxiv.org

Table 1: Effect of Chlorination on Antimicrobial Activity of Quinolinols

Comparison of Minimum Inhibitory Concentration (MIC) in µg/mL for quinolinol and its chlorinated derivatives against various microbes. A lower MIC value indicates higher potency.

| Compound | Candida albicans (CA) | Trichosporon beigelii (TB) | Staphylococcus aureus |

|---|---|---|---|

| 8-Hydroxyquinolinol | >100 | >100 | 12.5 |

| 5-Chloro-8-hydroxyquinoline | 3.12 | 3.12 | 1.56 |

| 5,7-Dichloro-8-hydroxyquinoline | 0.097 | 0.097 | 0.78 |

Data adapted from a study on the antimicrobial activity of quinolinols. chemrxiv.org

Impact of Functional Groups and Substituents on Pharmacological Effects

Beyond the influential chlorine atoms, other functional groups and substituents play a significant role in shaping the pharmacological effects of the 4-hydroxyquinoline (B1666331) scaffold. The hydroxyl group at the C4 position is a key feature, capable of acting as a hydrogen bond donor and acceptor, which is crucial for binding to many biological targets. chemrxiv.org

The nature of substituents elsewhere on the ring can fine-tune the molecule's activity. For example, studies on various 4-hydroxyquinoline derivatives have shown that electron-attracting groups, such as a carboxyl (-COOH) or ethyl carboxylate (-COOC2H5) group at the C3 position (ortho to the hydroxyl group), can render the phenoxy radical of the quinoline derivative more active. nih.gov However, this can sometimes lead to a prooxidant effect rather than an antioxidant one, demonstrating that the electronic influence of a substituent is a delicate modulator of biological outcome. nih.gov

In contrast, the absence of such electron-attracting groups, as in 7-Chloro-4-hydroxyquinoline (B73993), results in antioxidant properties. nih.gov The introduction of different side chains can also drastically alter activity. Lipophilic side chains, for instance, are considered a key component for the inhibitory activity of 4-hydroxyquinoline derivatives against NADH-ubiquinone reductase in the mitochondrial respiratory chain. nih.gov

Table 2: Influence of Substituents on Antioxidant/Prooxidant Effect

This table illustrates how different substituents on the 4-hydroxyquinoline core determine whether the compound acts as an antioxidant or a prooxidant when packaged in a DPPC vesicle system.

| Compound | Substituent at C3 | Substituent at C7 | Effect in DPPC Vesicle |

|---|---|---|---|

| 7-fluoro-4-hydroxyquinoline-3-carboxylate (FQCE) | -COOC2H5 | -F | Prooxidant |

| 7-chloro-4-hydroxyquinoline-3-carboxylate (CQCE) | -COOC2H5 | -Cl | Prooxidant |

| 7-fluoro-4-hydroxyquinoline (FQ) | -H | -F | Antioxidant |

| 7-chloro-4-hydroxyquinoline (CQ) | -H | -Cl | Antioxidant |

Data derived from studies on the free-radical-initiated hemolysis of erythrocytes. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. longdom.orgnih.gov This approach is instrumental in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the mechanism of action. nih.gov

A QSAR model is built by calculating molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) for a set of molecules with known activities. walisongo.ac.id Statistical methods, such as Multiple Linear Regression (MLR), are then used to generate an equation that relates these descriptors to the biological response. nih.gov

Ligand-Receptor Interactions and Pharmacophore Models

The pharmacological effect of a drug molecule is initiated by its binding to a specific biological target, such as a receptor or an enzyme. nih.gov The study of these ligand-receptor interactions is fundamental to understanding drug action and to designing more effective therapeutic agents. nih.gov

For this compound, interactions with its target would likely involve a combination of forces. The quinoline ring system can participate in π–π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a receptor's binding pocket. The hydroxyl group at C4 is a potent hydrogen bond donor and acceptor, while the ring nitrogen can act as a hydrogen bond acceptor. The chlorine atoms at C5 and C7, in addition to increasing lipophilicity, can form halogen bonds or engage in hydrophobic interactions.

A pharmacophore model represents the three-dimensional arrangement of essential steric and electronic features of a molecule that are necessary for it to bind to its target and elicit a biological response. mdpi.comnih.gov A structure-based pharmacophore can be generated by analyzing the interactions between a ligand and its co-crystallized receptor. nih.gov It typically includes features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. mdpi.com For this compound, a hypothetical pharmacophore model would likely feature:

One or two hydrophobic/aromatic features representing the chlorinated benzene (B151609) ring.

A hydrogen bond donor feature from the C4-hydroxyl group.

A hydrogen bond acceptor feature from the C4-hydroxyl oxygen or the quinoline nitrogen.

This model serves as a 3D query to screen large chemical databases for new compounds that match the required features, thereby identifying potential new hits with a similar mechanism of action. nih.gov

Derivatization Strategies for Enhanced Bioactivity

Derivatization is a key strategy in medicinal chemistry to optimize the biological activity, selectivity, and pharmacokinetic properties of a lead compound. For the quinoline scaffold, various synthetic approaches have been developed to enhance its therapeutic potential.

One common strategy involves the modification of the core structure. For example, starting from 8-hydroxyquinoline (B1678124), chlorination using N-chlorosuccinimide (NCS) can be performed to yield 5,7-dichloro-8-hydroxyquinoline. nih.gov Further derivatization at other positions, such as the introduction of alkyl groups at the C2 position, has been shown to produce novel compounds with significant antiviral activity against the dengue virus. nih.gov

Another powerful approach is the programmed, site-selective C-H bond functionalization of the quinoline template. chemrxiv.org This allows for the precise introduction of a variety of substituents at different positions (C2, C3, C5, C8) on the quinoline ring. This strategy enables the rapid generation of a diverse library of drug-inspired compounds from a single starting scaffold. chemrxiv.org For instance, introducing long lipophilic substituents at the C2 position of the 4-hydroxyquinoline core has been shown to be favorable for antimalarial activity. chemrxiv.org

Furthermore, derivatization of the related 4,7-dichloroquinoline (B193633) by reacting it with functionalized phenols can produce new 7-chloro-4-phenoxyquinoline (B12005862) derivatives, which are explored for various therapeutic applications. researchgate.net These strategies highlight the versatility of the quinoline scaffold and the potential to fine-tune the bioactivity of compounds like this compound through targeted chemical modifications.

Table 3: Derivatization of Quinolines for Enhanced Antiviral Activity

Synthesis of 2-alkyl-5,7-dichloro-8-hydroxyquinoline derivatives and their in-vitro activity against Dengue virus serotype 2 (DENV2).

| Compound | Substituent at C2 | IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 2-isopropyl-5,7-dichloro-8-hydroxyquinoline | iso-Propyl | 3.03 | 5.30 |

| 2-isobutyl-5,7-dichloro-8-hydroxyquinoline | iso-Butyl | 6.41 | 2.84 |

Data from a study on the synthesis and antiviral activity of novel 8-hydroxyquinoline derivatives. nih.gov

Research Applications and Future Directions

Use as a Chemical Building Block for Complex Molecules

5,7-Dichloro-4-hydroxyquinoline (B67264), also known as 5,7-dichloroquinolin-4-ol, is a valuable intermediate in organic synthesis. Its structure, featuring a fused heterocyclic ring system with reactive chlorine and hydroxyl groups, allows for diverse chemical modifications. This makes it an essential precursor for constructing more intricate molecular architectures.

Industrially, an advantageous process for producing this compound (DCHQ) involves the decarboxylation of 5,7-dichloro-3-carboxy-4-hydroxyquinoline (DCQA) google.com. This precursor, in turn, can be generated through the hydrolysis of compounds like 3-cyano- or 3-ethoxycarbonyl-5,7-dichloro-4-hydroxyquinoline google.com. This synthetic pathway highlights the compound's role as a stable, accessible intermediate. Its utility is demonstrated in its application as a starting material for agrohorticultural bactericides, underscoring its importance beyond academic research google.com.

The general synthetic strategies for 4-hydroxyquinolines were established decades ago, with methods like the reaction involving ethoxymethylenemalonic ester providing a foundational route to this class of compounds acs.org. These established methods facilitate the availability of the quinoline (B57606) core for further elaboration. The reactivity of the quinoline ring system allows for electrophilic and nucleophilic substitution reactions, enabling the introduction of various functional groups to create a library of derivatives nih.gov. For instance, the related compound 4,7-dichloroquinoline (B193633) serves as a common starting point for synthesizing a variety of 4-aminoquinoline (B48711) derivatives by reacting it with different amines nih.govscielo.br. Similarly, Halquinol, a mixture containing the related isomer 5,7-dichloro-8-quinolinol, is recognized as an important intermediate for synthesizing a range of complex compounds biosynth.com.

Role in Understanding Biochemical Pathways

Derivatives of the this compound scaffold serve as crucial tools for elucidating complex biochemical processes. A prominent example is 5,7-Dichlorokynurenic acid , which features the core this compound structure with an additional carboxylic acid group at the C2 position drugbank.com.

This compound is classified as an excitatory amino acid antagonist drugbank.com. It functions by targeting the glycine (B1666218) modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex. NMDARs are critical ion channels in the central nervous system that are activated by the neurotransmitter glutamate (B1630785) and play a pivotal role in synaptic plasticity, a cellular mechanism for learning and memory drugbank.com. By selectively blocking the glycine site, 5,7-Dichlorokynurenic acid helps researchers to isolate and study the specific contributions of this co-agonist site to NMDA receptor function and downstream signaling cascades. Its use in experimental neuroscience provides a clearer understanding of glutamatergic neurotransmission and its role in both normal brain function and pathological conditions.

Preclinical Studies and in vitro Evaluation

The 5,7-dichloroquinoline (B1370276) scaffold is a recurring motif in compounds subjected to preclinical and in vitro biological evaluations for a range of therapeutic areas, including antiviral and anticancer research.

In antiviral studies, novel derivatives of the closely related isomer, 5,7-dichloro-8-hydroxyquinoline, have shown significant inhibitory activity. For example, 2-alkyl-5,7-dichloro-8-hydroxyquinoline derivatives were evaluated in vitro against the dengue virus serotype 2 (DENV2). The derivative with an isopropyl group at the C2 position exhibited a half-maximal inhibitory concentration (IC₅₀) of 3.03 µM, indicating potent antiviral action nih.gov.

In the realm of oncology, various derivatives have been synthesized and tested against human cancer cell lines.

4-Aminoquinoline Derivatives: Starting from 4,7-dichloroquinoline, researchers have synthesized derivatives that show significant cytotoxicity. One such compound, a dimethyl alkyl aminoquinoline derivative with a 7-chloro substitution, displayed a 5-fold increase in cytotoxicity against the MDA-MB-468 breast cancer cell line compared to the reference drug chloroquine (B1663885), with a GI₅₀ (concentration for 50% growth inhibition) of 8.73 μM nih.gov.

Quinoline-Thiazole Hybrids: Novel hybrids linking a quinoline moiety to a thiazole (B1198619) ring have been assessed against several leukemia cell lines. These compounds demonstrated high cytotoxicity, with some showing favorable selectivity towards cancer cells over normal fibroblasts scielo.br.

4-Hydroxyquinolone Analogues: A series of modified 4-hydroxyquinolone analogues were evaluated against a panel of four human cancer cell lines. One promising compound, designated 3g, showed the lowest IC₅₀ values across all tested lines, indicating broad anticancer activity nih.gov.

These studies utilize standardized assays to determine the concentration of a compound required to achieve a specific biological effect, such as inhibiting viral replication or killing cancer cells.

| Compound Class | Target/Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 2-Isopropyl-5,7-dichloro-8-hydroxyquinoline | Dengue Virus 2 (DENV2) | IC₅₀ | 3.03 µM | nih.gov |

| 7-Chloro-4-(dimethylaminopropylamino)quinoline | MDA-MB-468 (Breast Cancer) | GI₅₀ | 8.73 µM | nih.gov |

| 4-Hydroxyquinolone Analogue (3g) | HCT116, A549, PC3, MCF-7 | IC₅₀ | Promising activity across all lines | nih.gov |

| Quinoline-Thiazole Hybrids | K562 (Leukemia) | Selectivity Index | Up to 5.50 | scielo.br |

Molecular Docking Studies and Computational Chemistry

Molecular docking and other computational chemistry techniques are indispensable tools for rational drug design, providing insights into how a molecule might interact with its biological target at an atomic level. The this compound scaffold and its derivatives are frequently subjected to these in silico analyses to predict their binding affinity and orientation within the active site of proteins.

These studies typically involve:

Target Selection: A protein of interest, often an enzyme implicated in a disease, is chosen. Examples include protein kinases, HIV reverse transcriptase, and NAD(P)H quinone dehydrogenase 1 (NQO1) nih.govnih.govnih.gov.

Computational Modeling: The 3D structures of the quinoline derivatives are generated and optimized.

Docking Simulation: Software like AutoDock Vina is used to place the ligand (the quinoline compound) into the binding pocket of the target protein, calculating a "docking score" that estimates the binding affinity scielo.brekb.eg. Lower binding energy scores typically suggest a more favorable interaction.

Anticancer Targets: In one study, 4-hydroxyquinolone analogues were docked into the active sites of anaplastic lymphoma kinase (ALK) and cyclin-dependent kinase 2 (CDK2), two important targets in cancer therapy nih.gov. Another study investigated quinoline-thiazole hybrids, with docking calculations suggesting they interact effectively with the active site of the BCR-ABL1 tyrosine kinase, a key driver of chronic myeloid leukemia scielo.br. The calculated binding energies for these hybrids ranged from –7.2 to –8.9 kcal/mol scielo.br.

Antiviral Targets: Quinoline derivatives have been designed as potential HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). Docking studies showed that some of these compounds achieved better docking scores than existing drugs, with one derivative attaining a score of –10.67, indicating a strong predicted binding affinity nih.gov.

These computational predictions help prioritize which compounds to synthesize and test in the lab, saving time and resources. They also help explain experimental results by revealing key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex nih.govnih.gov.

| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Finding | Reference |

|---|---|---|---|---|

| Quinoline-based NNRTI (Compound 4) | HIV Reverse Transcriptase | -10.67 | Higher predicted affinity than standard drugs. | nih.gov |

| Quinoline-Thiazole Hybrids | BCR-ABL1 Tyrosine Kinase | -7.2 to -8.9 | Suggests effective interaction with the enzyme's active site. | scielo.br |

| 4-Hydroxyquinolone Analogues | ALK and CDK2 Kinases | Not specified | In silico results supported in vitro findings. | nih.gov |

| 8-Hydroxyquinoline-1,4-Naphthoquinone Hybrids | NQO1 Enzyme | Lower binding energy than substrate | Docking results correlated well with experimental enzymatic conversion rates. | nih.gov |

Considerations for Therapeutic Development

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide variety of biological targets researchgate.net. However, translating a promising quinoline-based compound from a laboratory finding into a clinical therapeutic is a formidable challenge researchgate.net. Several key considerations must be addressed during development:

Structure-Activity Relationship (SAR): Preliminary SAR analyses suggest that modifications at different positions on the quinoline ring can dramatically alter biological activity. For example, introducing bulky substituents at position-7 has been shown to facilitate antiproliferative activity in some series nih.gov. Understanding these relationships is crucial for optimizing potency and selectivity.

Development of Hybrids: A common strategy to enhance therapeutic efficacy is the creation of molecular hybrids, where the quinoline scaffold is combined with other pharmacologically active moieties nih.gov. This can lead to synergistic effects, resulting in compounds with improved activity compared to the individual components nih.gov.

Multi-target Ligands: Given the versatility of the quinoline core, there is growing interest in designing derivatives that can interact with multiple biological targets simultaneously. This approach could be particularly beneficial for complex diseases like cancer, where multiple signaling pathways are often dysregulated researchgate.net.

Bioavailability and Metabolism: A successful drug must not only be potent but also possess favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). Research into analogues that are not rapidly metabolized is a key area. For instance, designing analogues that avoid the formation of toxic metabolites, as seen with the cancer drug Methotrexate, is a significant goal mdpi.com.

Future Research Avenues for Quinoline-based Scaffolds

The quinoline scaffold remains a dynamic and promising platform for the discovery of new therapeutic agents. Future research is likely to focus on several key areas to unlock its full potential.

One major direction is the continued application of advanced drug design techniques. nih.gov The integration of computational modeling, such as molecular dynamics simulations and quantum chemical calculations, will allow for a more refined prediction of binding affinities and metabolic stability, guiding the synthesis of more effective and safer drug candidates nih.gov.

Exploring novel biological targets for quinoline derivatives is another critical avenue. While kinases and microbial enzymes are well-established targets, the scaffold's versatility suggests it could be adapted to inhibit other protein classes involved in a host of diseases nih.gov. Furthermore, the development of multi-target ligands and the use of quinoline-based compounds in combination therapies are expected to grow, offering new strategies to overcome drug resistance and improve treatment outcomes in complex diseases like cancer researchgate.netnih.gov. The synthesis of novel quinoline hybrids, which combine the quinoline core with other pharmacophores, will continue to be a fruitful strategy for discovering molecules with enhanced or entirely new pharmacological profiles nih.gov.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5,7-dichloro-4-hydroxyquinoline, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Hydrolysis of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester using 10% NaOH to yield 4-hydroxy-7-chloroquinoline-3-carboxylic acid .

- Step 2 : Decarboxylation at elevated temperatures (150–200°C) to remove the carboxylic acid group.

- Step 3 : Chlorination with phosphorus oxychloride (POCl₃) under reflux (6–8 hours) to introduce the second chlorine at the 5-position .

- Critical Parameters :

- Molar Ratios : Excess POCl₃ (≥3 equivalents) ensures complete substitution.

- Temperature Control : Reflux at ~110°C prevents side reactions.

- Purification : Column chromatography (petroleum ether:EtOAc) resolves byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Analytical Workflow :

- 1H/13C NMR : Assigns regiochemistry of chlorine substituents. Key signals:

- C4-OH proton : ~δ12.5 ppm (broad singlet, D₂O exchangeable).

- Quinoline ring protons : δ7.3–8.6 ppm (doublets for H-2, H-3, H-6, H-8) .

- IR Spectroscopy : Confirms hydroxyl (3200–3500 cm⁻¹) and aromatic C-Cl (750–800 cm⁻¹) bonds .

- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 214.0481 (C₉H₅Cl₂NO) .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Stability Study Design :

- Conditions : Prepare solutions at pH 2–12 (buffered with HCl/NaOH), monitor degradation via HPLC at 254 nm over 72 hours.

- Findings :

- Acidic (pH <4) : Stable; minimal degradation due to protonated hydroxyl group.

- Alkaline (pH >9) : Rapid hydrolysis of the 4-hydroxy group, forming quinoline-4,5,7-triol derivatives .

Advanced Research Questions

Q. Why do structural analogs of this compound exhibit divergent biological activities?

- Structure-Activity Relationship (SAR) Analysis :

- Key Modifications :

- C4 Substituents : Replacement of -OH with -O-alkyl groups (e.g., -OCH₃) reduces antibacterial efficacy by 80% .

- C5/C7 Chlorines : Removal of either chlorine abolishes antifungal activity, indicating synergistic electronic effects .

- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show Cl atoms increase electron-withdrawing capacity, enhancing binding to microbial cytochrome P450 enzymes .

Q. How can researchers resolve contradictions in reported biological data for this compound derivatives?

- Data Reconciliation Protocol :

- Step 1 : Validate purity (>98% by HPLC) to exclude impurities as confounding factors.

- Step 2 : Standardize assay conditions (e.g., MIC testing using CLSI guidelines for consistency).

- Step 3 : Cross-reference crystallographic data (e.g., Cambridge Structural Database) to confirm regiochemistry of substituents .

Q. What advanced analytical methods detect this compound degradation products in environmental samples?

- Environmental Metabolite Profiling :

- LC-HRMS : Use C18 columns (2.6 µm, 100 Å) with 0.1% formic acid in H₂O/MeOH gradients. Detect metabolites like this compound-3-carboxylic acid (m/z 258.0384) .

- Isotopic Labeling : Track ¹⁴C-labeled compounds in soil microcosms to quantify DT50 (aerobic: 106–508 days; anaerobic: 289 days) .

Q. How can computational chemistry guide the design of this compound-based inhibitors?

- In Silico Workflow :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。